molecular formula C17H17BrO3 B13008715 Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

Cat. No.: B13008715
M. Wt: 349.2 g/mol
InChI Key: DQLPFTQWOUKFKK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3-position and a 2-methylbenzyl group attached to the oxygen atom at the 4-position of the benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate typically involves a multi-step process. One common method starts with the bromination of ethyl benzoate to introduce the bromine atom at the 3-position. This is followed by the etherification of the resulting 3-bromoethyl benzoate with 2-methylbenzyl alcohol under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The benzylic position can be oxidized or reduced under appropriate conditions.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Ester hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include reduced benzoate derivatives.

    Ester hydrolysis: Products are the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the benzylic ether group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Lacks the 2-methylbenzyl group, making it less complex.

    Ethyl 3-bromo-4-methoxybenzoate: Contains a methoxy group instead of the 2-methylbenzyl group.

    Ethyl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate: Contains a 2-chlorobenzyl group instead of the 2-methylbenzyl group.

Uniqueness

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of both the bromine atom and the 2-methylbenzyl ether group. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLPFTQWOUKFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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